3-Nitro-d-tyrosine
Overview
Description
3-Nitro-d-tyrosine is a nitrated derivative of the amino acid tyrosine. It is formed through the nitration of the aromatic ring of tyrosine by reactive nitrogen species such as peroxynitrite and nitrogen dioxide . This compound is often used as a biomarker for nitrosative stress and is found in various biological systems, including blood, urine, and tissues .
Scientific Research Applications
3-Nitro-d-tyrosine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 3-Nitro-d-tyrosine is the enzyme Glutathione reductase, which is found in mitochondria . This enzyme plays a crucial role in maintaining the balance of oxidation and reduction reactions in the body.
Mode of Action
It is known that the nitration of tyrosine residues in proteins, such as glutathione reductase, can lead to profound structural and functional changes .
Biochemical Pathways
The nitration of tyrosine residues to this compound represents an oxidative post-translational modification that disrupts nitric oxide signaling and skews metabolism towards pro-oxidant processes . This process involves the formation of tyrosyl radicals, which can either dimerize to yield 3,3’-dityrosine or combine with nitrogen dioxide radical to form this compound .
Pharmacokinetics
It is known that free nitrotyrosine undergoes metabolism to form 3-nitro-4-hydroxyphenylacetic acid (nhpa) which is excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific proteins that are nitrated. For example, nitration of tyrosine residues in proteins can lead to alterations in signaling pathways, impaired function, toxicity, and lipid peroxidation . Nitrotyrosine has also been linked to degeneration of dopamine neurons .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the extent of tyrosine nitration can vary considerably depending upon the physicochemical properties of the nitrating agent used . Furthermore, the presence of reactive oxygen and nitrogen species in the environment can lead to the formation of this compound .
Safety and Hazards
Future Directions
Research shows that nitrotyrosine levels can be reduced by N-acetyl cysteine, which is a precursor to glutathione, one of the body’s primary endogenous antioxidants . Nitrotyrosine levels have been linked to cerebral ischemia and edema, for which N-acetyl cysteine has also been proven as a potential treatment . Future research could focus on the development of VEGFR dual-target inhibitors, including rational target combinations, drug discovery strategies, structure–activity relationships .
Biochemical Analysis
Biochemical Properties
3-Nitro-d-tyrosine plays a significant role in biochemical reactions, particularly in the context of oxidative and nitrosative stress. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can modify proteins through nitration, affecting their structure and function. Enzymes such as superoxide dismutase and catalase are known to interact with this compound, leading to enzyme inactivation . This modification can alter the enzyme’s catalytic activity and stability, impacting various biochemical pathways.
Cellular Effects
This compound influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the nitration of tyrosine residues in proteins can disrupt normal cell signaling, leading to altered cellular responses. In addition, this compound has been shown to impact mitochondrial function, leading to changes in cellular energy metabolism . This compound can also induce oxidative stress, contributing to cellular damage and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nitration. This process can lead to the formation of nitrotyrosine residues in proteins, altering their function and stability. This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions but can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained oxidative stress and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as a signaling molecule, modulating various cellular processes. At high doses, this compound can induce toxic effects, including oxidative damage, inflammation, and cell death . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as nitric oxide synthase and peroxidases, influencing the production of reactive nitrogen species . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For example, this compound can bind to albumin in the bloodstream, facilitating its transport to different tissues. Its distribution can also be affected by factors such as tissue permeability and blood flow.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as mitochondria or the nucleus, through post-translational modifications or targeting signals . In mitochondria, this compound can affect mitochondrial function and energy production. In the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitro-d-tyrosine can be synthesized through the nitration of d-tyrosine using nitrating agents like peroxynitrite or nitryl chloride . The reaction typically involves dissolving d-tyrosine in an aqueous solution and adding the nitrating agent under controlled conditions to ensure selective nitration at the 3-position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-d-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different oxidative products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidative derivatives of this compound.
Reduction: 3-Amino-d-tyrosine.
Substitution: Substituted tyrosine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
3-Nitro-l-tyrosine: Similar in structure but differs in the chirality of the tyrosine residue.
4-Nitro-d-tyrosine: Another nitrated derivative with the nitro group at the 4-position.
Uniqueness: 3-Nitro-d-tyrosine is unique due to its specific nitration at the 3-position and its use as a biomarker for nitrosative stress . Its distinct chemical properties and biological effects make it a valuable compound for research and diagnostic applications .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTSQILOGYXGMD-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353959 | |
Record name | 3-nitro-d-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32988-39-9 | |
Record name | 3-Nitro-D-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32988-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-nitro-d-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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